(4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid
Description
(4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid is a heterocyclic compound featuring a tetrazole ring linked to a 4-hydroxyphenyl group via an acetic acid backbone.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-2-(tetrazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c14-7-3-1-6(2-4-7)8(9(15)16)13-5-10-11-12-13/h1-5,8,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEJBZILHGQBGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N2C=NN=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment to the Phenyl Group: The tetrazole ring is then attached to a phenyl group through a substitution reaction.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The tetrazole ring can be reduced under specific conditions to form an amine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl-tetrazole derivatives.
Scientific Research Applications
(4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Biological Studies: It can be used as a probe to study biochemical pathways involving tetrazole-containing compounds.
Industrial Applications: The compound can be used in the synthesis of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The tetrazole ring can mimic the carboxylate group in biological systems, allowing the compound to interact with proteins and other biomolecules.
Comparison with Similar Compounds
Tetrazole-Based Analogs
- 2-(1H-Tetrazol-1-yl)acetic Acid Monohydrate: Lacks the 4-hydroxyphenyl group but shares the tetrazole-acetic acid core. Its crystal structure reveals strong hydrogen bonding, enhancing stability .
- (5-Methyl-1H-tetrazol-1-yl)(phenyl)acetic Acid: Features a methyl-substituted tetrazole and a phenyl group.
- 3-(4-Fluorophenyl)-2-(5-methyl-1H-tetrazol-1-yl)propanoic Acid: Incorporates a fluorophenyl group and a methylated tetrazole. Fluorination often enhances bioavailability and metabolic resistance, suggesting superior pharmacokinetics relative to the non-fluorinated parent compound .
Heterocyclic Replacements
- [2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic Acid: Replaces tetrazole with a thiazole ring. This compound shows moderate cytotoxic activity, which may differ from tetrazole analogs .
- 2-(4-((2-Fluorophenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetic Acid: Uses a triazole ring instead of tetrazole. Triazoles are less acidic than tetrazoles, which could reduce ionic interactions in drug-receptor complexes .
Simpler Phenolic Derivatives
- 4-Hydroxy-phenyl Acetic Acid: A non-heterocyclic analog isolated from marine actinobacteria. Demonstrates antimicrobial activity against Klebsiella pneumoniae and Staphylococcus aureus but lacks the pharmacokinetic advantages of tetrazole-containing compounds .
Key Physicochemical Parameters
*Predicted using ChemAxon software.
Antimicrobial Activity
Anticancer Potential
- Thiazole Analog ([2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic Acid) : Shows moderate cytotoxicity against HCT-116 colorectal cancer cells (IC₅₀: 28 µM) .
- Fluorinated Tetrazole Derivatives : Fluorine atoms may enhance uptake in cancer cells, though specific data for the 4-hydroxyphenyl variant are lacking .
Pharmacokinetic Advantages
- Tetrazole-containing compounds exhibit improved metabolic stability over carboxylic acids due to resistance to esterase cleavage .
Biological Activity
(4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid, with the molecular formula C9H8N4O3 and a molecular weight of 220.18 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of the hydroxyl and acetic acid functional groups enhances its solubility and potential interactions with biological targets.
1. Antimicrobial Activity
Research indicates that tetrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that various tetrazole compounds showed activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound were evaluated for their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 100 μg/mL |
| Similar Tetrazole Derivative | S. aureus | 125 μg/mL |
| 5-thio-substituted Tetrazoles | Candida albicans | 80 μg/mL |
2. Antidiabetic Effects
In addition to antimicrobial activity, certain tetrazole derivatives have been studied for their antidiabetic effects. For example, a series of tetrazole compounds were synthesized and evaluated in genetically obese mice, showing promising results in reducing blood glucose levels .
3. Anticancer Potential
The anticancer properties of this compound have also been explored. Research involving various cancer cell lines revealed that tetrazole derivatives could inhibit cell proliferation effectively. Specifically, compounds with similar structures displayed IC50 values in the micromolar range against breast cancer cell lines .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 | 15 ± 0.14 |
| Related Tetrazole Derivative | HepG2 | >55.55 |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Receptor Interaction : The compound may interact with specific receptors involved in cellular signaling pathways, influencing processes such as inflammation and cell proliferation.
- Enzyme Inhibition : It has been suggested that tetrazole derivatives can inhibit key enzymes involved in metabolic pathways, contributing to their antidiabetic effects.
- Reactive Oxygen Species Modulation : Some studies indicate that these compounds may modulate oxidative stress within cells, enhancing their cytotoxic effects against cancer cells.
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of tetrazole derivatives demonstrated that this compound exhibited moderate antimicrobial activity against E. coli and S. aureus. The study utilized the disc diffusion method to measure zones of inhibition, highlighting the compound's potential as an antimicrobial agent .
Case Study 2: Anticancer Screening
In vitro studies on various cancer cell lines showed that this compound significantly inhibited cell growth in MDA-MB-231 breast cancer cells at concentrations as low as 10 μM. This suggests a potential role for this compound in cancer therapeutics .
Q & A
Q. Q1: What are the standard synthetic routes for (4-Hydroxy-phenyl)-tetrazol-1-yl-acetic acid, and how can purity be optimized?
A: The compound is typically synthesized via cyclocondensation or nucleophilic substitution. For example, a tetrazole ring can be introduced by reacting 4-hydroxyphenylacetic acid derivatives with sodium azide and trimethylamine hydrochloride under reflux in DMSO or ethanol . Purification involves recrystallization from water-ethanol mixtures (yield ~65%) or column chromatography. Purity optimization requires monitoring by HPLC (C18 column, acetonitrile/water mobile phase) and FTIR to confirm functional groups (e.g., tetrazole C=N stretch at ~1600 cm⁻¹) .
Q. Q2: What spectroscopic and crystallographic methods are essential for characterizing this compound?
A: Key methods include:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, tetrazole protons at δ 8.5–9.0 ppm).
- X-ray crystallography : SHELX software (SHELXL/SHELXS) for solving crystal structures, emphasizing hydrogen-bonding networks and π-π stacking .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 263.08) .
Advanced Synthesis and Structural Analysis
Q. Q3: How can reaction conditions be optimized to enhance yield in tetrazole-ring formation?
A: Yield improvement strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 18 hours to 30 minutes) and improves regioselectivity .
- Catalytic systems : Use of ZnCl₂ or CuI to stabilize intermediates in cycloaddition reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of azide precursors .
Q. Q4: What challenges arise in resolving crystal structures of tetrazole derivatives, and how can SHELX mitigate them?
A: Challenges include twinning, weak diffraction, and hydrogen-bonding disorder. SHELXD (dual-space algorithm) and SHELXL (refinement with TWIN/BASF commands) enable robust handling of high Z' structures and pseudosymmetry. For example, used SHELX to resolve the sulfanyl-acetic acid derivative’s H-bond network .
Biological Activity and Mechanism
Q. Q5: What methodologies are recommended for evaluating the antimicrobial activity of this compound?
A: Standard protocols include:
- Agar dilution/MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a control .
- Time-kill kinetics : Monitor bactericidal effects over 24 hours.
- Synergy studies : Combine with β-lactams to assess potentiation via tetrazole-mediated metallo-β-lactamase inhibition .
Q. Q6: How can computational methods predict the compound’s interaction with biological targets?
A: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like cyclooxygenase-2 (COX-2). Key parameters include binding energy (ΔG < -7 kcal/mol) and hydrogen-bond interactions with catalytic residues (e.g., Arg120) .
Analytical and Stability Challenges
Q. Q7: How can researchers resolve discrepancies in solubility data reported for this compound?
A: Conflicting solubility reports (e.g., water vs. ethanol) may arise from polymorphic forms. Strategies include:
- DSC/TGA : Identify polymorph transitions (e.g., endothermic peaks at 140–150°C).
- HPLC-DAD : Quantify degradation products under stressed conditions (40°C/75% RH for 14 days) .
Q. Q8: What advanced chromatographic techniques are suitable for quantifying trace impurities?
A: UPLC-MS/MS with a HILIC column (2.1 × 100 mm, 1.7 µm) achieves baseline separation of impurities (e.g., unreacted azide intermediates). LOQ < 0.05% can be attained using MRM transitions .
Applications in Drug Design
Q. Q9: How does the tetrazole moiety influence the compound’s pharmacokinetic properties?
A: The tetrazole group enhances:
- Metabolic stability : Resistance to cytochrome P450 oxidation due to electron-deficient ring.
- Bioavailability : LogP reduction (~1.2 vs. carboxylate analogs) improves aqueous solubility .
Q. Q10: What strategies are used to derivatize this compound for targeted drug delivery?
A: Common approaches include:
- Prodrug synthesis : Esterification of the acetic acid group (e.g., methyl ester) for enhanced membrane permeability.
- Peptide conjugation : Linkage via amide bonds to cell-penetrating peptides (e.g., TAT) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
